molecular formula C21H22BrNO3 B214607 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214607
M. Wt: 416.3 g/mol
InChI Key: JCLCAYHGLYMAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole-based compounds. It has gained significant attention in the scientific community due to its potential use in biomedical research.

Mechanism of Action

The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also act by modulating certain signaling pathways that are important for cell survival and apoptosis.
Biochemical and Physiological Effects:
5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell cycle progression. It has also been shown to modulate the expression of certain genes that are important for cell survival and apoptosis. Physiologically, it has been found to induce cell death in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its high purity, stability, and specificity. It can be easily synthesized in large quantities and has been extensively characterized. However, its limitations include its low solubility in aqueous solutions, which may limit its use in certain experiments. Its mechanism of action is also not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs for cancer treatment. It may also be useful to investigate its potential use in other neurological disorders, such as Huntington's disease. Finally, it may be useful to develop new synthetic methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a promising compound that has potential applications in biomedical research. Its synthesis method has been optimized, and it has been extensively characterized. It has shown promising results in cancer treatment and neuroprotection. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting material is 5-bromoindole, which is subjected to a series of reactions, including alkylation, reduction, and acylation, to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in biomedical research. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO3/c1-3-4-11-23-18-10-9-16(22)12-17(18)21(26,20(23)25)13-19(24)15-7-5-14(2)6-8-15/h5-10,12,26H,3-4,11,13H2,1-2H3

InChI Key

JCLCAYHGLYMAPK-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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